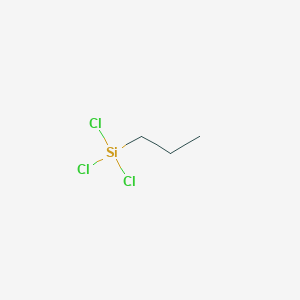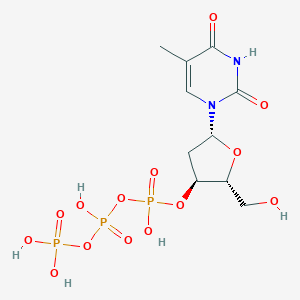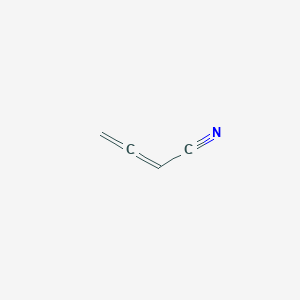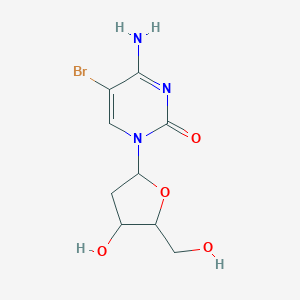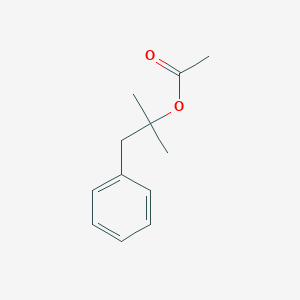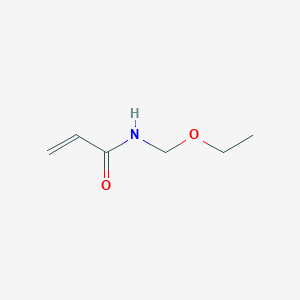
N-(Ethoxymethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Ethoxymethyl)acrylamide (EMA) is a chemical compound that is widely used in scientific research. It is a derivative of acrylamide, which is a widely used chemical in various industries. EMA has gained significant attention due to its unique properties and potential applications in various fields.
科学的研究の応用
N-(Ethoxymethyl)acrylamide has a wide range of applications in scientific research. It is commonly used as a monomer in the synthesis of various polymers, such as poly(ethylene glycol)-based hydrogels. This compound-based hydrogels have been used in tissue engineering, drug delivery, and biosensors. This compound is also used as a cross-linking agent in the preparation of ion-exchange resins.
作用機序
N-(Ethoxymethyl)acrylamide has a unique mechanism of action, which makes it useful in various applications. It is a hydrophilic monomer that can be easily incorporated into hydrophilic polymers. This compound-based hydrogels have a high water content, which makes them suitable for various biological applications. This compound can also be used as a cross-linking agent due to its ability to form covalent bonds with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and non-toxic. It does not induce any significant inflammatory response in vivo. This compound-based hydrogels have been used in tissue engineering and wound healing applications. This compound has also been used as a drug delivery vehicle due to its ability to release drugs in a controlled manner.
実験室実験の利点と制限
N-(Ethoxymethyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound-based hydrogels can be easily prepared and can mimic the extracellular matrix of various tissues. However, this compound-based hydrogels have some limitations, such as low mechanical strength and poor stability.
将来の方向性
N-(Ethoxymethyl)acrylamide has several potential future directions. It can be used in the development of new drug delivery systems, biosensors, and tissue engineering applications. This compound-based hydrogels can be modified to improve their mechanical properties and stability. This compound can also be used in the preparation of new ion-exchange resins for water treatment applications.
Conclusion:
This compound is a unique chemical compound that has several potential applications in scientific research. It is easy to synthesize and has a high yield. This compound-based hydrogels have been used in tissue engineering, drug delivery, and biosensors. This compound has a unique mechanism of action, which makes it useful in various applications. This compound is biocompatible and non-toxic, and it does not induce any significant inflammatory response in vivo. This compound has several potential future directions, and it can be used in the development of new drug delivery systems, biosensors, and tissue engineering applications.
合成法
N-(Ethoxymethyl)acrylamide can be synthesized by reacting ethylene oxide with acrylamide in the presence of a catalyst. The reaction produces this compound and a small amount of diethyl acrylamide as a byproduct. The reaction is carried out at a high temperature and pressure to ensure maximum yield.
特性
CAS番号 |
13036-41-4 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
N-(ethoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C6H11NO2/c1-3-6(8)7-5-9-4-2/h3H,1,4-5H2,2H3,(H,7,8) |
InChIキー |
LSWADWIFYOAQRZ-UHFFFAOYSA-N |
SMILES |
CCOCNC(=O)C=C |
正規SMILES |
CCOCNC(=O)C=C |
その他のCAS番号 |
13036-41-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




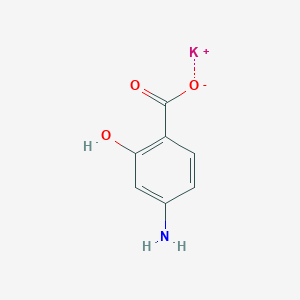
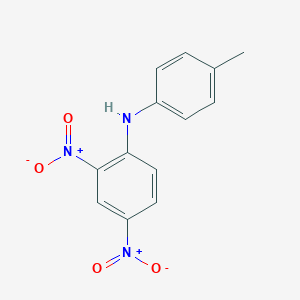
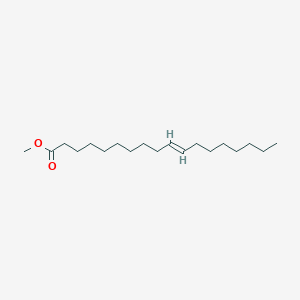
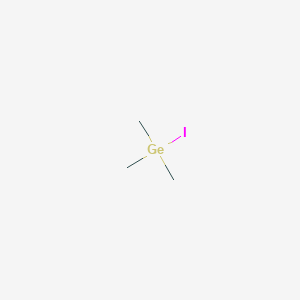
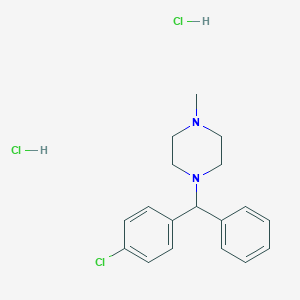

![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)
